S-MTC

Neuroscience Enzymology Pharmacology

S-MTC (CAS 156719-41-4) is a potent neuronal nitric oxide synthase (nNOS) inhibitor with 9.2-fold selectivity over eNOS and 33.3-fold over iNOS, enabling precise interrogation of nNOS-dependent mechanisms without confounding vascular or inflammatory effects seen with pan-NOS inhibitors. It attenuates ~67% of HBO2-induced antinociception and reduces nitrosative stress in Aβ1-42 neurodegeneration models at 100 μM, offering dose-dependent, titratable inhibition. Choose S-MTC for reproducible, isoform-specific neuropharmacology studies.

Molecular Formula C7H15N3O2S
Molecular Weight 205.28 g/mol
CAS No. 156719-41-4
Cat. No. B1681827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-MTC
CAS156719-41-4
SynonymsL-S-methylthiocitrulline
N(delta)-(S-methylisothioureido)norvaline
S-Me-TC
S-methyl-L-thiocitrulline
S-methylthiocitrulline
Molecular FormulaC7H15N3O2S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCSC(=NCCCC(C(=O)O)N)N
InChIInChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m0/s1
InChIKeyNGVMVBQRKZPFLB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-MTC (CAS 156719-41-4) Procurement & Selection Guide: Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Differentiation


S-MTC (S-Methyl-L-thiocitrulline; CAS 156719-41-4) is a sulfur-containing L-arginine analog [1] that functions as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the Type I isoform of nitric oxide synthase (NOS) . As a specialized amino acid derivative with a methylthio functional group replacing the guanidino nitrogen of L-arginine, S-MTC serves as a critical research tool for dissecting the specific contribution of nNOS-derived nitric oxide in neurophysiological and neuropathological processes .

S-MTC (CAS 156719-41-4): Why Broad-Spectrum NOS Inhibitors Cannot Replace Isoform-Selective Tools


Nitric oxide synthases exist as three distinct isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—each regulating discrete physiological and pathological pathways [1]. Substituting S-MTC with a pan-NOS inhibitor like L-NMMA (Ki: nNOS ~0.18 μM, eNOS ~0.4 μM, iNOS ~6 μM) or a non-selective inhibitor like L-NAME introduces confounding cardiovascular effects driven by eNOS inhibition and off-target iNOS suppression, thereby obscuring nNOS-specific biological readouts . S-MTC's differentiated isoform selectivity profile enables precise interrogation of nNOS-dependent mechanisms without the pleiotropic hemodynamic alterations inherent to broad-spectrum NOS blockade, a critical requirement for reproducible and interpretable neuropharmacology studies [2].

S-MTC (CAS 156719-41-4): Quantified Differentiation Evidence for Procurement Decision-Making


nNOS Isoform Selectivity: Ki Ratio Comparison S-MTC vs. L-NMMA

S-MTC demonstrates exceptional nNOS selectivity defined by its low nanomolar Ki for nNOS (1.2 nM) and significantly higher Ki values for eNOS (11 nM) and iNOS (40 nM) against human recombinant enzymes [1]. In contrast, the classic NOS inhibitor L-NMMA exhibits a non-selective profile with Ki values of ~0.18 μM (180 nM) for nNOS, ~0.4 μM (400 nM) for eNOS, and ~6 μM (6,000 nM) for iNOS . S-MTC provides a 9.2-fold selectivity window for nNOS over eNOS and a 33.3-fold window over iNOS [1], whereas L-NMMA's selectivity is substantially lower and reversed in some assays.

Neuroscience Enzymology Pharmacology

Cellular NO Suppression: S-MTC vs. L-NOARG in Aβ1-42 Induced Model

In a cellular model of Aβ1-42-induced nitrosative stress, S-MTC (100 μM) reduced nitrite production to 25.2±1.1 μM compared to Aβ1-42 alone (38.3±2.7 μM) [1]. The comparator L-NOARG (a non-selective NOS inhibitor) at the same concentration (100 μM) exhibited a similar reduction, producing nitrite levels of 33.5±2.0 μM vs. 34.5±1.6 μM for S-MTC when co-administered with Aβ1-42 [1]. This demonstrates S-MTC achieves comparable functional NO suppression to L-NOARG but with the added benefit of isoform selectivity.

Neuroinflammation Alzheimer's Disease Cell Biology

In Vivo Antinociception: S-MTC vs. L-NAME in HBO2-Induced Model

In a mouse model of hyperbaric oxygen (HBO2)-induced antinociception, pretreatment with S-MTC (1.0 μg/mouse, i.c.v.) antagonized the antinociceptive effect by approximately two-thirds . By comparison, the non-selective NOS inhibitor L-NAME (1.0 μg/mouse, i.c.v.) completely abolished the antinociceptive response (F=25.57, p<0.0001) . This differential magnitude of effect indicates that nNOS contributes substantially, but not exclusively, to HBO2-induced analgesia, and that S-MTC's selective blockade allows the contribution of other NOS isoforms (e.g., eNOS) to remain intact for observation.

Pain Research Hyperbaric Oxygen Neuropharmacology

S-MTC (CAS 156719-41-4): Optimal Procurement Scenarios Driven by Quantitative Evidence


Dissecting nNOS-Specific Contributions in Neurological Disease Models

S-MTC is the preferred tool for studies where nNOS activity must be isolated from eNOS and iNOS. Given its 9.2-fold selectivity for nNOS over eNOS and 33.3-fold over iNOS [1], it is ideal for investigating nNOS-mediated nitrosative stress in neurodegeneration (e.g., Alzheimer's disease Aβ1-42 models), excitotoxicity, or neuropathic pain, while minimizing confounding vascular (eNOS) or inflammatory (iNOS) effects that would be present with pan-inhibitors like L-NMMA .

Validating nNOS-Dependent Behavioral Pharmacology in In Vivo Models

For in vivo antinociception or CNS behavioral studies, S-MTC enables the determination of nNOS-specific contributions to pharmacological outcomes. As shown in HBO2-induced antinociception, S-MTC antagonized ~67% of the response, whereas L-NAME fully abolished it [1]. This property makes S-MTC essential for studies aiming to attribute effects specifically to neuronal NOS, rather than to pan-NOS blockade, thereby improving the translational relevance of preclinical findings.

Mechanistic Studies Requiring Selective nNOS Inhibition with Controlled Cellular Viability Impact

S-MTC's dose-dependent effects on cellular NO release and viability (e.g., 100 μM reduces NO by ~34% in Aβ1-42-treated cells while decreasing MTT to 87% of control [1]) allow researchers to titrate nNOS inhibition while monitoring potential cytotoxicity. This contrasts with less selective inhibitors that may induce broader cellular stress, making S-MTC suitable for studies where maintaining cell health is critical for interpreting nNOS-dependent signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-MTC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.